molecular formula C10H9BrO2 B1291663 alpha-Methyl-4-bromocinnamic acid

alpha-Methyl-4-bromocinnamic acid

Cat. No.: B1291663
M. Wt: 241.08 g/mol
InChI Key: HGPMOBSYZNENPB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Methyl-4-bromocinnamic acid is a substituted cinnamic acid derivative featuring a methyl group at the alpha position (adjacent to the carboxylic acid group) and a bromine atom at the para position of the phenyl ring. Its molecular structure is characterized by the formula C₁₀H₉BrO₂, combining aromatic bromination with alkyl substitution to modulate electronic and steric properties.

For instance, Friedel-Crafts acylation or halogenation reactions (e.g., electrophilic bromination) could be employed, with modifications to introduce the alpha-methyl group via alkylation or reduction steps (see Scheme 1 in for comparable synthetic pathways) .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+

InChI Key

HGPMOBSYZNENPB-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Br)/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key differences between alpha-methyl-4-bromocinnamic acid and structurally related compounds:

Compound Name Substituents Key Features Synthesis Method (Example)
This compound -Br (para), -CH₃ (alpha) Enhanced steric hindrance; reduced acidity due to methyl donation Friedel-Crafts acylation/alkylation
4-Bromocinnamic acid -Br (para) Higher acidity (pKa ~2.5–3.0); planar structure for conjugation Direct bromination of cinnamic acid
3-Bromocinnamic acid -Br (meta) Altered electronic effects (meta-directing); potential isomerization issues Similar to 4-bromo analog
alpha-Methylcinnamic acid -CH₃ (alpha) Lower acidity vs. parent cinnamic acid; reduced reactivity in esterification Alkylation of cinnamic acid

Reactivity and Stability

  • Acidity: The alpha-methyl group in this compound donates electron density via inductive effects, reducing acidity compared to 4-bromocinnamic acid. In contrast, the para-bromine withdraws electrons, increasing acidity relative to non-brominated analogs .
  • Stereochemical Effects : The trans (E) isomer dominates in 4-bromocinnamic acid due to conjugation stability , but the alpha-methyl group may restrict rotation, favoring a specific conformation.
  • Synthetic Challenges : Introducing the alpha-methyl group requires careful control to avoid side reactions (e.g., over-alkylation), unlike simpler bromination steps for 4-bromocinnamic acid .

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